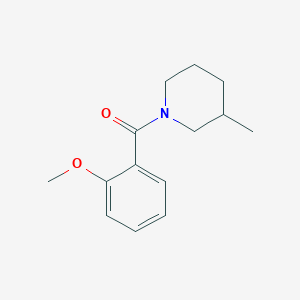

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-6-5-9-15(10-11)14(16)12-7-3-4-8-13(12)17-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFRAISWJZVLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396974 | |

| Record name | (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560098-24-0 | |

| Record name | (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of Piperidine Derivatives with Aromatic Acid Chlorides

A well-established method for synthesizing piperidinyl ketones involves the nucleophilic acyl substitution reaction of a piperidine amine with an aromatic acid chloride. For (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone, the likely route is:

- Step 1: Preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid via reaction with thionyl chloride (SOCl2) or oxalyl chloride.

- Step 2: Reaction of 3-methylpiperidine with 2-methoxybenzoyl chloride under controlled conditions (e.g., in anhydrous solvent like dichloromethane, with a base such as triethylamine) to form the target ketone.

This reaction typically proceeds with high yield and selectivity due to the nucleophilicity of the piperidine nitrogen and the electrophilicity of the acid chloride.

Detailed Experimental Conditions and Purification

Reaction Conditions

- Solvents: Anhydrous dichloromethane, tetrahydrofuran, or ethanol are commonly used.

- Temperature: Typically 0°C to room temperature to control reaction rate and avoid side reactions.

- Base: Triethylamine or pyridine to neutralize HCl formed during acylation.

- Reaction Time: 2–24 hours depending on reagent reactivity and scale.

Purification Techniques

- Recrystallization: The crude product is often purified by recrystallization from ethanol or ethanol-ethyl acetate mixtures, which have been reported effective for similar piperidin-4-one derivatives.

- Column Chromatography: Silica gel chromatography using ethyl acetate/hexane mixtures can be employed for further purification if needed.

Research Findings and Data Summary

Comparative Notes on Related Piperidin-4-one Syntheses

- Piperidin-4-one derivatives with various substitutions at positions 2, 3, and 6 have been synthesized using similar acylation and condensation methods, often followed by recrystallization from ethanol or ethanol-ethyl acetate mixtures.

- Conformational analysis from crystallographic studies shows that piperidine rings in these compounds adopt chair or distorted boat conformations, which may influence reaction stereoselectivity.

- Some derivatives require recrystallization from solvent mixtures such as dichloromethane/methanol or petroleum ether depending on solubility profiles.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of (2-Hydroxyphenyl)(3-methylpiperidin-1-yl)methanone.

Reduction: Formation of (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares (2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key structural variations among analogues include:

- Aromatic substituents : Position and type of substituents on the phenyl ring (e.g., 2-methoxy vs. 4-chloro).

- Linker chains : Alkyl chain length (pentyl vs. hexyl) and branching.

- Heterocyclic modifications : Replacement of piperidine with morpholine, azepane, or imidazole.

Key Observations :

- Substituent position significantly impacts yield and melting point. For example, para-substituted derivatives (Compound 15) exhibit lower melting points than ortho- or meta-substituted analogues .

- The introduction of electron-withdrawing groups (e.g., 4-chlorophenyl) increases melting points, likely due to enhanced crystallinity .

- Heterocyclic replacements (e.g., imidazole in Compound 68h) reduce crystallinity, yielding oils instead of solids .

Key Observations :

- Chain Length : Hexyloxy-linked derivatives (e.g., Compound 6) show improved anticonvulsant efficacy compared to pentyloxy analogues, likely due to enhanced membrane permeability .

- Stereochemistry : The (S)-configuration in cyclopropyl derivatives optimizes JNK3 binding via hydrogen bonding .

- Heterocycles : Imidazole-containing derivatives exhibit antimalarial activity, suggesting divergent therapeutic applications based on heterocyclic substitution .

Physicochemical and Analytical Data

- Purity: LC-MS analyses for benzophenone derivatives () show ≥99% purity, critical for pharmacological consistency .

- NMR Shifts : Piperidine protons in 3-methylpiperidinyl derivatives resonate at δ 2.65–3.01 ppm (1H NMR), confirming structural integrity .

Biological Activity

(2-Methoxyphenyl)(3-methylpiperidin-1-yl)methanone, a compound featuring a methoxyphenyl group and a piperidine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes:

- A methoxyphenyl group, which is often associated with various biological activities.

- A piperidine ring, known for its role in numerous pharmacological agents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and the methanone group facilitate binding to these targets, potentially influencing various biochemical pathways. The exact molecular interactions remain under investigation, but preliminary studies suggest that it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

2. Antitumor Activity

Preliminary investigations into the antitumor potential of related compounds suggest that this compound may possess similar properties. Compounds with methoxy and piperidine substitutions have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects

Given the presence of the piperidine structure, there is potential for this compound to influence central nervous system (CNS) activity. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could position this compound as a candidate for further studies in treating mood disorders or neurodegenerative diseases .

Data Table: Biological Activities Comparison

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Piperidine derivatives | Inhibition of bacterial growth |

| Antitumor | Methoxy-substituted phenyl compounds | Induction of apoptosis |

| Neuropharmacological | Piperidine-based psychoactive drugs | Modulation of neurotransmitter levels |

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of similar compounds. For example:

- A study focused on piperidine derivatives found that modifications to the methanone group significantly altered their biological activity profiles, suggesting that fine-tuning these structures could enhance therapeutic effects .

- Another research effort identified specific analogs that exhibited potent activity against drug-resistant bacterial strains, indicating a promising direction for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.